S-Phenyl-L-cysteine
CAS No.: 34317-61-8
VCID: VC21537331
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
S-Phenyl-L-cysteine is a derivative of the amino acid cysteine, where a phenyl group is attached to the sulfur atom. It is known by the chemical formula C9H11NO2S and has a molecular weight of 197.25 g/mol . This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an antiretroviral or protease inhibitor for HIV . Synthesis MethodsS-Phenyl-L-cysteine can be synthesized using various methods, including chemoenzymatic processes. One efficient method involves the reaction of thiophenol and L-serine under the action of tryptophan synthase. This enzyme-catalyzed reaction is typically conducted in an alkaline aqueous solution with a pH range of 9.0 to 10.5, which significantly enhances the yield of S-Phenyl-L-cysteine . Chemoenzymatic Synthesis Steps:
Applications and Research FindingsS-Phenyl-L-cysteine has been explored for its potential as an HIV protease inhibitor, which makes it a candidate for antiretroviral therapy . Additionally, it has been studied as a biomarker for benzene exposure. An assay has been developed to detect S-phenylcysteine in globin, which can indicate exposure levels to benzene . Biomarker for Benzene Exposure:
Comparison with AnaloguesS-Phenyl-L-cysteine is part of a broader class of compounds that include selenium and tellurium analogues. These compounds have been studied for their bioactivation mechanisms and cytotoxicity. While S-Phenyl-L-cysteine shows minimal activation of certain enzymes, its selenium and tellurium counterparts exhibit stronger bioactivation and inhibition properties . Bioactivation and Inhibition:
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CAS No. | 34317-61-8 |
Product Name | S-Phenyl-L-cysteine |
Molecular Formula | C9H11NO2S |
Molecular Weight | 197.26 g/mol |
IUPAC Name | (2R)-2-amino-3-phenylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |
Standard InChIKey | XYUBQWNJDIAEES-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)SC[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)SCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)SCC(C(=O)O)N |
Physical Description | Off-white powder; [Sigma-Aldrich MSDS] |
Synonyms | S-Phenyl-L-cysteine;34317-61-8;(R)-2-Amino-3-(phenylthio)propanoicacid;L-Cysteine,S-phenyl-;4-Thia-L-homophenylalanine;3-(Phenylthio)-L-Alanine;ST092360;S-Phenylcysteine;beta-Phenylcysteine;(2R)-2-amino-3-phenylthiopropanoicacid;H-Cys(phenyl)-OH;PubChem19031;AC1Q5QNH;AC1L3OV5;CHEMBL63062;SCHEMBL342512;530190_ALDRICH;CTK1C3415;MolPort-003-849-882;XYUBQWNJDIAEES-QMMMGPOBSA-N;ZINC403488;5437-52-5;AN-116;ANW-60723;AR-1L5460 |
PubChem Compound | 119462 |
Last Modified | Aug 15 2023 |
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